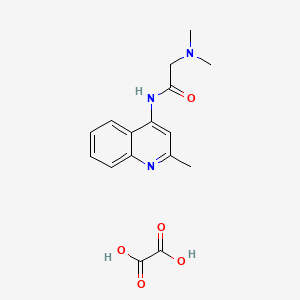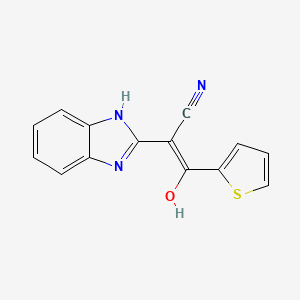
N~2~,N~2~-dimethyl-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~2~-dimethyl-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor. DMQX has been widely used in scientific research to investigate the role of the AMPA receptor in various physiological and pathological processes.
作用機序
N~2~,N~2~-dimethyl-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ion channel and preventing the influx of calcium ions. This leads to a reduction in the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound can inhibit long-term potentiation (LTP) in the hippocampus, which is a key process in learning and memory. This compound can also reduce the severity of seizures in animal models of epilepsy. In addition, this compound has been shown to have neuroprotective effects against excitotoxicity, which is a process that can lead to neuronal damage and death.
実験室実験の利点と制限
N~2~,N~2~-dimethyl-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has several advantages as a research tool. It is a highly selective antagonist of the AMPA receptor, which allows for specific investigation of the role of this receptor in various processes. This compound is also relatively stable and easy to handle in the laboratory. However, this compound does have some limitations. It can be difficult to obtain in large quantities, and its effects can be influenced by factors such as pH and temperature.
将来の方向性
There are several future directions for research involving N~2~,N~2~-dimethyl-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate. One area of interest is the role of the AMPA receptor in neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to have neuroprotective effects in animal models of excitotoxicity, and it may have potential as a therapeutic agent for these diseases. Another area of interest is the development of new compounds that can selectively modulate the activity of the AMPA receptor. This compound can serve as a starting point for the development of such compounds. Finally, further investigation is needed to fully understand the role of the AMPA receptor in various physiological and pathological processes. This compound can continue to be a useful tool in this research.
In conclusion, this compound is a potent and selective antagonist of the AMPA receptor that has been widely used in scientific research to investigate the role of this receptor in various processes. Its biochemical and physiological effects have been extensively studied, and it has several advantages as a research tool. However, further research is needed to fully understand the role of the AMPA receptor in various processes, and this compound can continue to be a useful tool in this research.
合成法
N~2~,N~2~-dimethyl-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate can be synthesized through a multi-step process involving the reaction of 2-methyl-4-quinolinecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N,N-dimethylglycine to yield the desired product. The product can be further purified through recrystallization with oxalic acid to obtain the oxalate salt form of this compound.
科学的研究の応用
N~2~,N~2~-dimethyl-N~1~-(2-methyl-4-quinolinyl)glycinamide oxalate has been widely used in scientific research to investigate the role of the AMPA receptor in various physiological and pathological processes. For example, this compound has been used to study the role of AMPA receptors in synaptic plasticity, learning and memory, epilepsy, and neurodegenerative diseases such as Alzheimer's disease. This compound has also been used to investigate the effects of drugs and other compounds on the AMPA receptor.
特性
IUPAC Name |
2-(dimethylamino)-N-(2-methylquinolin-4-yl)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.C2H2O4/c1-10-8-13(16-14(18)9-17(2)3)11-6-4-5-7-12(11)15-10;3-1(4)2(5)6/h4-8H,9H2,1-3H3,(H,15,16,18);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICPMTAUFAMWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)CN(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-tert-butyl-N'-[(2-hydroxy-1-naphthyl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6094287.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-furamide](/img/structure/B6094291.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]acetamide](/img/structure/B6094296.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-2-(2-methylphenyl)pyrrolidine](/img/structure/B6094308.png)
![5-(5-bromo-2-fluorophenyl)-2-(propylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6094317.png)

![3,7-diacetyl-1-sec-butyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B6094323.png)
![{2-[(2,3-dichlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6094326.png)
![1-(2,5-dimethylphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B6094332.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-pyridinylacetyl)-3-piperidinyl]piperazine](/img/structure/B6094341.png)
![3-cyclopropyl-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6094342.png)
![5-(2-furyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6094344.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-(methoxymethyl)-4(3H)-pyrimidinone](/img/structure/B6094349.png)
![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[1-(4-pyrimidinyl)ethyl]amine](/img/structure/B6094376.png)
